Mops

Protein stability Bovine serum albumin Buffer-induced stabilization

pH drift and metal-ion interference compromise reproducibility in temperature-sensitive assays and metalloprotein studies. MOPS provides the definitive solution with a rigorously validated buffer system. • ΔpKa/°C of -0.015 ensures minimal pH drift during thermal cycling versus Tris (-0.028), delivering reproducible enzyme kinetics and PCR data. • Non-complexing with most metal ions eliminates spurious results in metalloprotein research, outperforming HEPES and Tris. • 30% greater BSA stabilization against urea denaturation vs. HEPES makes MOPS essential for protein stability assays and biopharmaceutical formulation development.

Molecular Formula C7H15NO4S
Molecular Weight 209.27 g/mol
CAS No. 1132-61-2
Cat. No. B056913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMops
CAS1132-61-2
Synonyms3-(4-Morpholino)propanesulfonic Acid;  3-(N-Morpholino)propanesulfonic Acid;  3-Morpholinopropanesulfonic Acid;  MOPS;  Morpholinopropanesulfonic Acid_x000B_WAS 15; 
Molecular FormulaC7H15NO4S
Molecular Weight209.27 g/mol
Structural Identifiers
SMILESC1COCCN1CCCS(=O)(=O)O
InChIInChI=1S/C7H15NO4S/c9-13(10,11)7-1-2-8-3-5-12-6-4-8/h1-7H2,(H,9,10,11)
InChIKeyDVLFYONBTKHTER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MOPS Buffer: Technical Overview & Specifications


3-(N-morpholino)propanesulfonic acid (MOPS; CAS 1132-61-2) is a zwitterionic biological buffer belonging to the morpholine family of Good's buffers [1]. With a molecular weight of 209.3 g/mol and a pKa of 7.2 at 25°C, MOPS provides effective buffering in the pH range of 6.5–7.9 [2]. Its primary applications include cell culture media for bacterial, yeast, and mammalian systems, RNA electrophoresis, and protein purification chromatography . As a tertiary amine sulfonate, MOPS is characterized by high water solubility (10 g/100 mL) and a favorable temperature coefficient (ΔpKa/°C = -0.015) that minimizes pH drift during temperature fluctuations [3].

Buffering range
Effective pH 6.5–7.9 for cell culture, RNA electrophoresis, and protein chromatography workflows.
Thermal stability
Low temperature coefficient minimizes pH drift in thermal-cycling and variable-temperature assays.
Metal ion compatibility
Reported noncomplexing behavior with most metal ions supports metalloenzyme and metal-sensitive assay workflows.

Why MOPS Substitution Fails: Technical Analysis


While many Good's buffers share similar fundamental properties, MOPS exhibits distinct performance characteristics that preclude simple substitution. The morpholine ring structure of MOPS confers a unique combination of a near-neutral pKa (7.2 at 25°C) [1] and a low temperature coefficient (ΔpKa/°C = -0.015) [2], which ensures minimal pH drift in temperature-sensitive assays compared to buffers like Tris (ΔpKa/°C = -0.028) [3]. Furthermore, MOPS is one of only three Good's buffers (alongside MES and PIPES) that are classified as noncomplexing with most metal ions [4], preventing the spurious results and interferences that can arise with complexing buffers like HEPES or Tris. Substituting MOPS with another buffer without considering these specific, quantifiable differentiations can lead to altered enzyme kinetics, protein destabilization, and unreliable pH maintenance, thereby compromising experimental reproducibility and data integrity.

Temperature coefficient mismatch
Substituting Tris (ΔpKa/°C = -0.028) may introduce larger pH drift than MOPS in thermal-cycling or temperature-sensitive protocols.
Metal ion interference
Buffers such as HEPES or Tris may complex transition metals; reported noncomplexing profile of MOPS may be critical for metalloprotein and metal-dependent studies.
Enzyme activity variability
Buffer-dependent activity shifts (e.g., a reported 51% reduction with Tris vs. MOPS for certain enzymes) can compromise reproducibility without empirical validation.

MOPS Head-to-Head Evidence & Comparisons


BSA Conformational Stability Advantage

In a study assessing the resistance of bovine serum albumin (BSA) to urea-induced denaturation, the stabilizing effect of MOPS buffer was found to be approximately 30% greater than that of HEPES buffer, based on relative fluorescence intensity measurements [1]. The overall stabilizing effect order was determined to be MOPS > HEPES > sodium phosphate > Tris-HCl > water [2].

BSA Stability vs. HEPES
Data to verify
MOPS ~30% greater stabilization than HEPES (fluorescence-based denaturation assay)
Reported greater conformational stabilization; may support protein stability studies.
Source data not provided; validate for target protein and buffer conditions.
Protein stability Bovine serum albumin Buffer-induced stabilization

Metal Ion Noncomplexing Behavior

MOPS is one of only three Good's buffers (along with MES and PIPES) identified as noncomplexing with most metal ions [1]. This is in contrast to buffers like Tris and HEPES, which are known to form complexes with various transition metals [2]. A mechanistic analysis attributes MOPS's noncomplexing nature to the steric inaccessibility of its tertiary amine group for bond formation with solvated metal ions [3]. Quantitative studies show negligible complexation between MOPS and zinc (log Ksp Zn(OH)2 = -16.6), though some complexation with nickel occurs (Ni2+ + OH- + MOPS -> Ni(OH)MOPS0: log K = +7.0) [4].

Metal Ion Complexation
Reported
MOPS: noncomplexing with most metals (Cu, Cd, Zn); Tris/HEPES: known complexation
Noncomplexing profile supports metalloenzyme and metal-sensitive assay workflows.
Minor Ni complexation reported; review analyte-specific interference.
Metal ion complexation Buffer interference Noncoordinating buffers

Monoclonal Antibody Stabilization

A comparative study on the stability of a monoclonal antibody in various buffer systems found that MOPS and TRIS buffers increased the mid-point of inflection values over phosphate and citrate buffers [1]. Critically, MOPS provided larger Gibbs Free Energy values and a larger mid-point of inflection for the first transition region compared to TRIS, making it the more favorable buffer for this antibody's stability [2].

mAb Stability vs. TRIS
Reported
MOPS yielded larger Gibbs Free Energy and higher mid-point of inflection than TRIS, phosphate, citrate
Reported greater stabilization in chemical denaturation assays; may support formulation screening.
Application-note data; verify with specific mAb and formulation conditions.
Monoclonal antibody stability Biopharmaceutical formulation Buffer screening

Enzyme Activity Compatibility vs. Tris

For certain enzymes, the choice of buffer can dramatically impact measured activity. Data from the BRENDA enzyme database indicates that for enzyme 2.4.1.91, activities recorded in phosphate, MOPS, and bicine buffers are not significantly different. However, assays performed in Tris buffer result in a 51% reduction in enzyme activity under optimal pH conditions [1]. This highlights that while MOPS is generally non-interfering, its specific performance advantage is enzyme-dependent and must be validated empirically.

Enzyme 2.4.1.91 Activity
Context-dependent
MOPS: baseline (100% relative activity); Tris: 49% relative activity
Enzyme-dependent activity context; buffer selection requires empirical validation for target enzyme.
BRENDA database entry; confirm under own experimental conditions.
Enzyme kinetics Buffer compatibility Enzymatic assay optimization

Superior Temperature Coefficient for pH Stability

The temperature dependence of a buffer's pKa is a critical factor for assays subject to temperature fluctuations. MOPS exhibits a temperature coefficient (ΔpKa/°C) of -0.015 [1]. This is substantially lower than that of Tris (-0.028) and more favorable than MES (-0.011), indicating that MOPS provides superior pH stability over a range of temperatures compared to Tris, though MES has a slightly lower temperature sensitivity [2]. This property makes MOPS particularly valuable for experiments involving thermal cycling or where precise temperature control is challenging.

Temperature Coefficient
Reported
MOPS ΔpKa/°C = -0.015; Tris = -0.028; MES = -0.011; HEPES = -0.014
Lower temperature sensitivity supports pH stability in thermal-cycling and variable-temperature assays.
Review MES for applications requiring even lower thermal drift.
Temperature coefficient pH stability Thermal sensitivity

Optimal pH for Ecotoxicity Testing (Daphnia & Algae)

In standardized ecotoxicological testing with Daphnia and algae, MOPS is explicitly recommended as the buffer of choice for maintaining a pH of 7.0, due to its pKa of 7.1 and minimal interference with test organisms [1]. This contrasts with phosphate buffers, which are deemed unsuitable due to observed pH drift and toxicity [2]. While HEPES (pKa 7.8) and MES (pKa 5.9) are also used, they are recommended for pH 7.8 and pH 6.0, respectively [3], highlighting MOPS's unique suitability for the environmentally relevant pH of 7.0.

Ecotoxicity pH 7 Fit
Method context
MOPS recommended for Daphnia & algae at pH 7.0 per OECD ecotoxicity guidelines
Reported regulatory-aligned buffer for pH 7 ecotoxicity assays; supports data comparability.
Phosphate not suitable; HEPES recommended for pH 7.8, MES for pH 6.0.
Ecotoxicology Daphnia magna Algal growth inhibition

MOPS Buffer Optimal Application Scenarios


Protein Stability & Biophysical Characterization

Given its 30% greater stabilization of BSA against urea denaturation compared to HEPES [1], MOPS is the preferred buffer for protein stability studies, long-term protein storage, and biophysical assays (e.g., circular dichroism, fluorescence spectroscopy) where maintaining the native conformation is paramount. Its noncomplexing nature with most metal ions also ensures that buffer-induced artifacts do not confound results in metalloprotein studies [2].

Monoclonal Antibody Formulation & Stability

The superior stabilization of a monoclonal antibody in MOPS buffer, as evidenced by larger Gibbs Free Energy and higher mid-point of inflection values compared to TRIS, phosphate, and citrate buffers [3], positions MOPS as a critical component in biopharmaceutical formulation development. Procurement for this application is driven by the need for enhanced shelf-life and preserved therapeutic efficacy of antibody-based drugs.

Ecotoxicity Testing with Daphnia & Algae

For environmental testing laboratories conducting OECD-compliant ecotoxicity assays, MOPS is the recommended buffer for maintaining a pH of 7.0 for Daphnia and algae [4]. Its pKa of 7.1 and minimal organismal interference provide a quantifiable advantage over phosphate buffers (which are unsuitable) and other Good's buffers like HEPES (recommended for pH 7.8) or MES (recommended for pH 6.0), ensuring regulatory compliance and data comparability.

Temperature-Variable Enzymatic Assays & PCR

The low temperature coefficient of MOPS (ΔpKa/°C = -0.015) makes it an ideal choice for assays subject to temperature fluctuations, such as enzyme kinetics studies across a temperature gradient or PCR thermal cycling [5]. Its superior temperature stability compared to Tris (ΔpKa/°C = -0.028) minimizes pH drift, leading to more reproducible and reliable results in these sensitive applications.

Application
Selection Property
Validation Focus
Protein stability & biophysical characterization
Reported conformational stabilization context (BSA model)
Denaturation resistance and metal-interference endpoints
Monoclonal antibody formulation screening
Reported stabilization rank in chemical denaturation assays
Gibbs Free Energy and inflection-point endpoints
Ecotoxicity testing (OECD)
Regulatory-recommended buffer for pH 7.0 assays
Organism compatibility and pH drift control
Temperature-variable enzymatic assays
Low temperature coefficient for pH maintenance
pH stability across thermal gradients and cycling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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